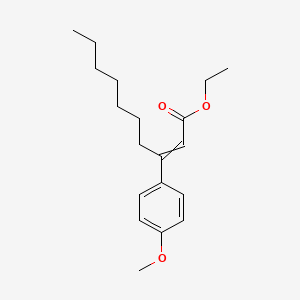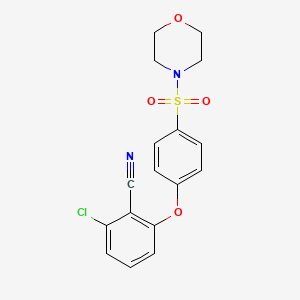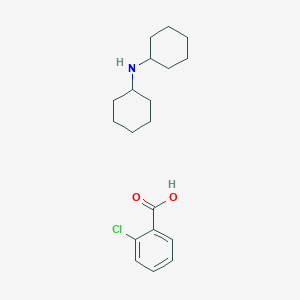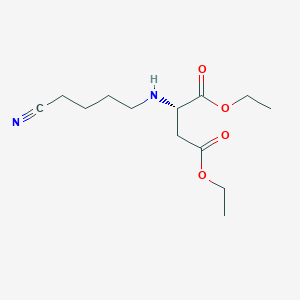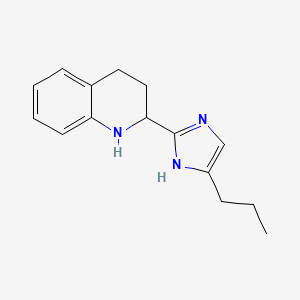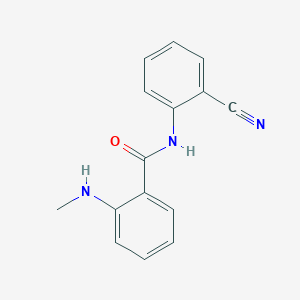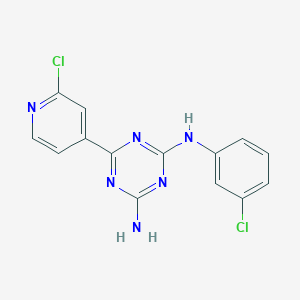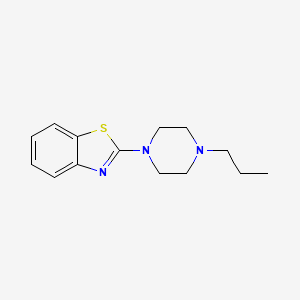![molecular formula C12H22O11 B15158207 1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)
1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactulose is a synthetic disaccharide composed of one molecule of galactose and one molecule of fructose. It is primarily used in the treatment of constipation and hepatic encephalopathy. Lactulose was first synthesized in 1929 and has been used medically since the 1950s . It is classified as an osmotic laxative and is known for its ability to promote the growth of beneficial bacteria in the colon .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactulose is typically produced through the isomerization of lactose. The chemical method involves the use of alkaline conditions to convert lactose into lactulose. This process often employs boric acid as a catalyst . The reaction conditions include maintaining a specific pH range and temperature to optimize the yield of lactulose while minimizing the formation of by-products .
Industrial Production Methods
Industrial production of lactulose can be achieved through both chemical and enzymatic methods. The chemical method involves the isomerization of lactose under alkaline conditions, followed by purification steps such as decolorization, nanofiltration, and ion exchange to remove impurities . The enzymatic method utilizes enzymes like β-galactosidase or cellobiose 2-epimerase to catalyze the conversion of lactose to lactulose . This method is considered more environmentally friendly and sustainable compared to the chemical method .
Chemical Reactions Analysis
Types of Reactions
Lactulose undergoes several types of chemical reactions, including:
Oxidation: Lactulose can be oxidized to form various organic acids.
Reduction: Reduction of lactulose can yield different sugar alcohols.
Isomerization: The primary reaction for the production of lactulose from lactose is an isomerization reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Isomerization: Alkaline conditions with catalysts like boric acid are commonly used.
Major Products Formed
Oxidation: Organic acids such as lactic acid and acetic acid.
Reduction: Sugar alcohols like sorbitol.
Isomerization: Lactulose is the primary product formed from the isomerization of lactose.
Scientific Research Applications
Lactulose has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying carbohydrate chemistry and reactions.
Medicine: Widely used in the treatment of chronic constipation and hepatic encephalopathy.
Industry: Employed as a functional ingredient in food products due to its prebiotic properties and stability.
Mechanism of Action
Lactulose exerts its effects primarily through its fermentation by colonic bacteria. In the colon, lactulose is broken down into organic acids such as lactic acid and acetic acid. These acids lower the pH of the colon, which helps to increase the water content and volume of the stool, acting as an osmotic laxative . Additionally, the fermentation process promotes the growth of beneficial bacteria, which further aids in improving gut health .
Comparison with Similar Compounds
Lactulose is unique compared to other similar compounds due to its specific prebiotic effects and its dual role as a laxative and a treatment for hepatic encephalopathy. Similar compounds include:
Lactose: A disaccharide composed of glucose and galactose, used primarily as a sweetener and in the production of dairy products.
Mannitol: A sugar alcohol used as a diuretic and in the treatment of increased intracranial pressure.
Sorbitol: Another sugar alcohol used as a laxative and in various food products.
Lactulose stands out due to its specific fermentation by gut bacteria and its ability to lower colonic pH, which is not a characteristic shared by all similar compounds .
Properties
IUPAC Name |
1,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCRQPBOOFTZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
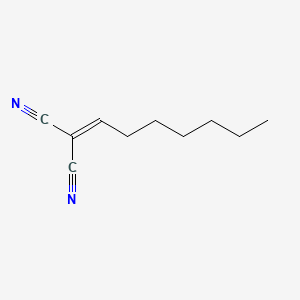
![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)

